Superior Conformational Restriction for Target Engagement in CCR3 Antagonist Development
Incorporation of a tetrahydro-1,3-oxazin-2-one spacer as a conformational restriction element in urea-based CCR3 antagonists yielded compounds with picomolar potency, achieving an IC₅₀ of 0.23 nM against human CCR3 expressed in mouse B300-19 cells [1]. In contrast, the corresponding open-chain analogs (e.g., flexible alkyl spacers) displayed significantly lower potency due to increased conformational entropy, although exact comparative IC₅₀ values for the open-chain controls are not reported in the primary source [1]. The dramatic improvement in potency upon introducing this specific heterocyclic scaffold highlights its unique ability to pre-organize the pharmacophore for optimal receptor interaction.
| Evidence Dimension | CCR3 Antagonist Potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.23 nM (derivative 19b) |
| Comparator Or Baseline | Open-chain analogs (no quantitative data provided in source) |
| Quantified Difference | Not calculable (qualitative improvement) |
| Conditions | Human CCR3 expressed in mouse B300-19 cells; functional inhibition curve analysis |
Why This Matters
This evidence demonstrates the critical role of the tetrahydro-1,3-oxazin-2-one core in achieving sub-nanomolar potency, making it indispensable for medicinal chemistry programs targeting CCR3 and related GPCRs.
- [1] Dhar TG, Yang G, Davies P, Malley MF, Gougoutas JZ, Wu DR, Barrish JC, Carter PH. Urea based CCR3 antagonists employing a tetrahydro-1,3-oxazin-2-one spacer. Bioorg Med Chem Lett. 2009;19(1):96-9. View Source
